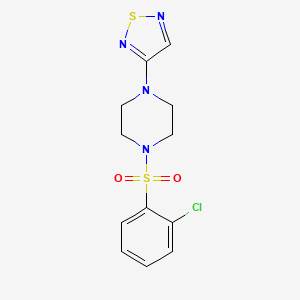

1-(2-Chlorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

Properties

IUPAC Name |

3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2S2/c13-10-3-1-2-4-11(10)21(18,19)17-7-5-16(6-8-17)12-9-14-20-15-12/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQAWDNAVOPFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various biological evaluations.

- Chemical Name : this compound

- CAS Number : 2097883-67-3

- Molecular Formula : C12H13ClN4O2S2

- Molecular Weight : 344.8 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with a suitable chlorobenzenesulfonyl derivative and a thiadiazole precursor. The synthetic route can be optimized for yield and purity, which are critical for subsequent biological evaluations.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit cell growth in human cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma). The half-maximal inhibitory concentration (IC50) values indicate significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.0 |

| HT-29 | 4.5 |

| M21 | 6.0 |

This suggests that the compound effectively disrupts cellular processes essential for tumor growth.

The mechanism by which this compound exerts its antiproliferative effects involves several pathways:

- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.

- Cytoskeletal Disruption : The compound binds to the colchicine-binding site on β-tubulin, leading to microtubule destabilization and subsequent cell death.

- Angiogenesis Inhibition : In chick chorioallantoic membrane (CAM) assays, it demonstrated the ability to inhibit angiogenesis comparable to known agents like combretastatin A-4 .

Enzyme Inhibition

In addition to its antiproliferative properties, this compound has been evaluated for its enzyme inhibitory activities. It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 3.5 |

| Urease | 2.0 |

These activities suggest potential applications in treating conditions such as Alzheimer's disease and urinary tract infections .

Case Studies

Several studies have documented the biological activity of related compounds in the same class:

- Antibacterial Activity : Compounds similar to this compound have exhibited significant antibacterial properties against various strains including E. coli and Staphylococcus aureus.

- Antitumor Activity : A study demonstrated that derivatives of this compound effectively reduced tumor size in xenograft models when administered at specific dosages .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in pharmacological applications, particularly as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.

1.1 Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The sulfonyl group in 1-(2-Chlorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine enhances its ability to inhibit bacterial growth. Studies have demonstrated that modifications in the thiadiazole ring can lead to increased potency against various pathogens, making it a candidate for developing new antibiotics .

1.2 Anticancer Properties

Thiadiazole derivatives are being investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been observed in vitro. Specifically, it may inhibit cell proliferation and promote cell cycle arrest through mechanisms involving oxidative stress and mitochondrial dysfunction .

1.3 Neurological Applications

Recent studies have highlighted the role of purinergic receptors in neurodegenerative diseases. Compounds similar to this compound are being explored as antagonists for the P2X7 receptor, which is implicated in inflammation and neurodegeneration .

Agricultural Applications

The compound's biological properties extend to agricultural uses, particularly as a pesticide or herbicide.

2.1 Herbicidal Activity

Research has shown that thiadiazole-based compounds can act as effective herbicides by inhibiting specific metabolic pathways in plants. The sulfonyl group enhances the herbicidal activity by improving the compound's solubility and uptake by plant tissues .

2.2 Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its application may lead to improved growth rates and yield in various crops by modulating hormonal pathways within plants .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science.

3.1 Polymer Chemistry

In polymer synthesis, the compound can be used as a monomer or additive to enhance the thermal and mechanical properties of polymers. Its incorporation into polymer matrices may improve resistance to environmental degradation and increase durability .

3.2 Sensor Development

The electronic properties of thiadiazole compounds are being explored for use in sensor technology. The ability of this compound to undergo redox reactions makes it a potential candidate for sensors detecting environmental pollutants or biological markers .

Comparison with Similar Compounds

Structural Analogues with Thiadiazole or Sulfonyl Groups

Compound A : 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propylpiperazine (CAS 870987-97-6)

- Structure : Piperazine with a 4-chloro-thiadiazole (position 4) and propyl group (position 1).

- Key Differences : Lacks the sulfonyl group; chloro substitution on thiadiazole instead of benzene.

Compound B : 1-(4-Chlorophenyl)sulfonyl-4-[5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-yl]piperazine

- Structure : 4-Chlorophenylsulfonyl group (position 1) and pyridine-boronate ester (position 4).

- Key Differences : Pyridine-boronate ester instead of thiadiazole; sulfonyl attached to 4-chlorophenyl.

Compound C : 1-(3-Chlorobenzyl)-4-(4-methylphenyl)sulfonylpiperazine (CAS 441743-43-7)

- Structure : 3-Chlorobenzyl and toluenesulfonyl groups on piperazine.

- Key Differences : Benzyl vs. benzenesulfonyl substitution; meta-chloro vs. ortho-chloro positioning.

- Implications : Meta-chloro substitution may reduce steric hindrance compared to ortho, possibly enhancing receptor binding .

Enzyme Inhibition Potential

- Target Compound : The sulfonyl group is structurally similar to mutant IDH1 inhibitors (e.g., N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide), which inhibit enzymes at IC50 <1 µM . The thiadiazole moiety may confer selectivity for other enzymes, such as acetylcholinesterase (AChE), as seen in thiazolylhydrazone derivatives .

- Compound D : 1-(3-Chlorophenyl)piperazine () acts as a 5-HT1B agonist, suggesting the target compound’s chloro-sulfonyl group might modulate serotonin receptor affinity differently .

Antibacterial Activity

- Piperazine derivatives with allyl or benzyl groups (e.g., (2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine) show Gram-positive/Gram-negative antibacterial activity . The target compound’s sulfonyl group could enhance solubility or alter membrane penetration compared to hydrophobic allyl chains.

Physicochemical and Drug-Like Properties

¹Estimated based on molecular formula C11H12ClN4O2S2.

Q & A

Q. Table 1: Comparative Reaction Conditions

Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the sulfonyl and thiadiazole groups. For example, sulfonyl protons appear downfield (δ 7.5–8.0 ppm) in DMSO-d₆ .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>98%) using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereochemical ambiguities. CCDC deposition (e.g., CCDC-1990392) provides structural validation .

How can researchers optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .

- Catalyst Screening : Copper(I) iodide or Pd-based catalysts improve coupling efficiency for heterocyclic moieties .

- Temperature Control : Room temperature minimizes side reactions during sulfonylation, while elevated temperatures (40–60°C) accelerate cycloadditions .

Advanced Research Questions

How can computational methods predict biological targets for this compound?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with kinases or GPCRs. For example, docking into ATP-binding pockets of tyrosine kinases (e.g., EGFR) predicts inhibitory activity .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. Table 2: Computational Parameters

| Method | Software/Tool | Key Outputs | Reference |

|---|---|---|---|

| Docking | AutoDock Vina | Binding affinity (ΔG, kcal/mol) | |

| DFT Optimization | Gaussian 09 | HOMO-LUMO gaps, charge density |

How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Use uniform cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .

- Metabolic Stability Testing : Assess liver microsome stability (e.g., rat S9 fractions) to explain discrepancies in in vitro vs. in vivo efficacy .

What strategies improve scalability for gram-scale synthesis?

Methodological Answer:

- Continuous Flow Reactors : Reduce reaction times and improve safety for exothermic steps (e.g., sulfonylation) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 h, monitoring degradation via HPLC. Chloroacetyl groups may hydrolyze to carboxylic acids under basic conditions .

- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradation products with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.